Dl-alpha-aminothiopropionic acid

Conformational analysis thioamide peptide engineering

Dl-alpha-aminothiopropionic acid (CAS 79962-02-0), systematically named 2-aminopropanethioic S-acid and commonly referred to as thioalanine, is a non-proteinogenic thio-α-amino acid belonging to the class of backbone-modified amino acid derivatives. The compound is characterized by the substitution of the classical carbonyl oxygen of the alanine residue with a sulfur atom, yielding a thioamide (C=S) bond in place of the canonical oxoamide (C=O) linkage.

Molecular Formula C3H7NOS
Molecular Weight 105.16 g/mol
CAS No. 79962-02-0
Cat. No. B3331259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDl-alpha-aminothiopropionic acid
CAS79962-02-0
Molecular FormulaC3H7NOS
Molecular Weight105.16 g/mol
Structural Identifiers
SMILESCC(C(=O)S)N
InChIInChI=1S/C3H7NOS/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)
InChIKeyYXXURDJTDAAEPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dl-alpha-aminothiopropionic acid (Thioalanine) CAS 79962-02-0: A Backbone-Thioamide Amino Acid Building Block for Peptide Engineering


Dl-alpha-aminothiopropionic acid (CAS 79962-02-0), systematically named 2-aminopropanethioic S-acid and commonly referred to as thioalanine, is a non-proteinogenic thio-α-amino acid belonging to the class of backbone-modified amino acid derivatives [1]. The compound is characterized by the substitution of the classical carbonyl oxygen of the alanine residue with a sulfur atom, yielding a thioamide (C=S) bond in place of the canonical oxoamide (C=O) linkage [2]. Thioalanine serves as a versatile precursor for incorporation of thioamide bonds into peptides and peptidomimetics, conferring distinct conformational, hydrogen-bonding, and protease-resistance properties that cannot be replicated by natural L-alanine or other sulfur-containing coded amino acids such as L-cysteine [3].

Why Thioalanine Cannot Be Substituted by Standard Alanine or Cysteine in Peptide Engineering Applications


Dl-alpha-aminothiopropionic acid differs fundamentally from its closest structural analogs—L-alanine and L-cysteine—in that the sulfur atom resides within the peptide backbone (thioamide) rather than the side chain (thiol) [1]. In L-cysteine, the thiol group is located on the β-carbon, enabling disulfide bond formation but leaving the backbone amide unchanged. In thioalanine, the oxygen-to-sulfur substitution at the backbone carbonyl position alters the C–N bond character, hydrogen-bonding donor/acceptor profile, and conformational energy landscape in ways that directly impact peptide secondary structure stability and protease susceptibility [2]. Consequently, thioalanine produces effects on peptide folding and proteolytic half-life that cannot be achieved by substituting cysteine or by using standard oxo-alanine building blocks; generic substitution therefore fails to deliver the same engineered peptide properties [3].

Quantitative Differentiation Evidence for Dl-alpha-aminothiopropionic acid (CAS 79962-02-0) Versus Closest Analogs


Conformational Energy Landscape: Thioalanine Retains Three Alanine-Like Minima and Adds Two Unique Higher-Energy States

Quantum mechanical calculations on the N-acetyl-N'-methylamide derivative of thioalanine reveal five minimum-energy conformations on the Ramachandran map, compared to only three for the corresponding oxo-alanine (Ala) derivative [1]. The three minima shared with Ala (γL, γD, βDL) exhibit similar relative energies, with γL being the most stable conformation in both compounds. However, thioalanine uniquely exhibits two additional minima, αL and δD, with relative energies above 4.0 kcal/mol that have no counterpart in Ala [1].

Conformational analysis thioamide peptide engineering Ramachandran map

Backbone Bond Geometry: C=S Bond Length is ~0.44 Å Longer Than C=O in Oxo-Alanine Peptides

Single-crystal X-ray diffraction of Boc-thioalanine-NHCH₃ (Boc-AlaS-NHCH₃) determined the C=S bond length to be 1.665(9) Å, a value that is approximately 0.44 Å longer than the typical C=O bond length of ~1.23 Å observed in standard oxopeptides [1]. This increased bond length, combined with the 32% larger van der Waals radius of sulfur versus oxygen, produces distinct stereoelectronic effects on the peptide backbone [2].

X-ray crystallography thioamide bond bond length structural biology

Conformational Free Energy in Explicit Water: Thio-Substitution Deepens β and αR Minima and Restricts φ>0 Conformations

Single umbrella sampling molecular dynamics simulations in explicit water demonstrated that thio-substitution of the alanine dipeptide (Ac-Ala-NHMe → Act-Alat-NHMe) produces deeper free energy minima in the β-sheet and αR helical regions (φ<0), while conformationally restricting the φ>0 space [1]. This shift is attributed to the increased steric hindrance imposed by the bulkier sulfur atom, which destabilizes regions near φ = −120°, 0°, and 120° with ψ = 60°, −60°, and 180° [1]. The φ and ψ angles for the free energy minima are similar between oxo and thio derivatives when a dielectric constant of 80 is used, but the relative free energies of major minima differ substantially, indicating that explicit solvation must be considered when predicting conformational populations [1].

Free energy molecular dynamics umbrella sampling solvation effects

Thioamide Backbone Modification Reduces Proteolytic Degradation: Class-Level Evidence for Thioalanine-Containing Peptides

Thioamide substitutions of the peptide backbone—the precise chemical modification introduced when thioalanine is incorporated—have been demonstrated to reduce proteolytic degradation by cysteine proteases [1]. Positional scanning in peptide substrates of five papain-family cysteine proteases showed that a thioamide at or near the scissile bond slows proteolysis in all cases, with effects mediated through reductions in both enzyme affinity (K_M) and turnover number (k_cat) [1]. A single-atom O-to-S substitution at the cleavage site has been reported to decrease proteolysis rates by up to approximately 1000-fold while maintaining peptide activity and function [2]. Although these data are derived from thioamide-containing peptides (class-level inference rather than thioalanine-specific), the identical thioamide bond geometry produced by thioalanine incorporation directly enables this protease-resistance effect [3].

Protease resistance peptide stability drug design cathepsin

Hydrogen-Bonding Profile Alteration: Thioamide NH is a Stronger Donor, C=S is a Weaker Acceptor than Oxoamide

The thioamide bond introduced by thioalanine exhibits fundamentally altered hydrogen-bonding properties relative to the canonical amide [1]. The N–H group becomes a better hydrogen-bond donor, while the C=S sulfur is a weaker hydrogen-bond acceptor compared to the amide C=O oxygen [1]. This results from sulfur's reduced electronegativity (Pauling scale: S = 2.58 vs. O = 3.44) and the longer C=S bond length of ~1.665 Å [2]. The thioamide C=S group is a much weaker proton acceptor than the C=O group, meaning thioamide bonds participate less effectively in hydrogen-bonding networks that stabilize canonical secondary structures [1].

Hydrogen bonding thioamide peptide folding molecular recognition

High-Value Application Scenarios for Dl-alpha-aminothiopropionic acid (CAS 79962-02-0) Based on Quantitative Evidence


Protease-Resistant Peptide Therapeutics: Enhancing in Vivo Half-Life via Backbone Thioamide Incorporation

Based on class-level evidence that thioamide substitution at or near the scissile bond reduces proteolysis rates by up to ~1000-fold across multiple cysteine proteases [1], Dl-alpha-aminothiopropionic acid can be strategically incorporated as a thioalanine residue at protease-susceptible positions in peptide drug candidates. The thioamide backbone geometry, with its elongated C=S bond (1.665 Å) and weaker hydrogen-bond acceptor character, disrupts key enzyme–substrate interactions required for efficient catalysis [2]. This approach directly addresses the major liability of peptide therapeutics—rapid in vivo degradation—without requiring extensive sequence redesign or non-natural side-chain modifications.

Conformationally Constrained Peptide Design: Exploiting Unique αL and δD Minima for Novel Secondary Structures

Quantum mechanical calculations establish that thioalanine uniquely possesses two additional minimum-energy conformations (αL and δD, >4 kcal/mol relative to the γL global minimum) that are absent in L-alanine [1]. These additional conformational basins provide peptide engineers with backbone geometries not accessible using standard coded amino acids. By placing thioalanine at specific positions within a peptide sequence, researchers can access αL and δD conformations to stabilize non-canonical turns or to break the symmetry of repetitive secondary structures such as the 310-helix, as demonstrated in protein engineering studies using the NCAD database [1].

Peptide Backbone Hydrogen-Bond Network Reprogramming for Altered Binding Selectivity

The thioamide NH group is a stronger hydrogen-bond donor and the C=S sulfur a weaker acceptor compared to the canonical amide [1]. This altered hydrogen-bonding profile, arising from sulfur's lower electronegativity (Pauling 2.58 vs. oxygen 3.44) and the 0.44 Å longer C=S bond [2], can be exploited to selectively weaken or strengthen specific backbone hydrogen bonds in peptide–target interfaces. This enables fine-tuning of binding affinity and selectivity without altering side-chain pharmacophores, making thioalanine a precision tool for structure–activity relationship (SAR) studies where backbone interactions dominate molecular recognition.

Thioamide Fluorescence Quencher Probes for Real-Time Protease Activity Monitoring

Thioamides function as effective fluorescence quenchers in protease sensor designs. The thioamide group introduced by thioalanine can be positioned at defined locations relative to a fluorophore to create real-time fluorescence-based protease activity assays [1]. The conformational bias of thioalanine toward φ<0 regions (β-sheet and αR helical space), confirmed by free energy calculations in explicit water [2], further supports predictable positioning of the quenching thioamide group within folded peptide sensors, enabling rational design of optical probes for cysteine and serine protease activity monitoring in drug discovery and diagnostic applications.

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